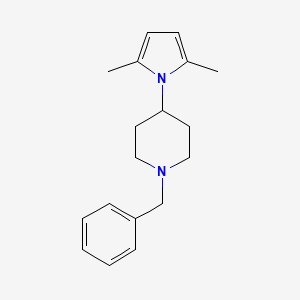

1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine

Description

Properties

IUPAC Name |

1-benzyl-4-(2,5-dimethylpyrrol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2/c1-15-8-9-16(2)20(15)18-10-12-19(13-11-18)14-17-6-4-3-5-7-17/h3-9,18H,10-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNBINGWDMQQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2CCN(CC2)CC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of novel heterocyclic compounds. The guide delves into the foundational principles of its synthesis via the Paal-Knorr reaction, details a robust experimental protocol, and explores the potential pharmacological relevance of this molecule based on the activities of structurally related compounds.

Introduction and Rationale

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active natural products, valued for its conformational flexibility and ability to interact with various biological targets[1]. When functionalized, the piperidine ring system offers a versatile platform for the development of novel therapeutic agents. The introduction of a 2,5-dimethyl-1H-pyrrole substituent at the 4-position of a 1-benzylpiperidine core creates a unique molecular architecture with potential for diverse biological activities. The N-benzyl group can provide crucial interactions with biological targets and influence the overall lipophilicity and pharmacokinetic profile of the molecule[2].

The pyrrole ring, another important heterocyclic motif, is also a constituent of many biologically active compounds[3]. The combination of these two heterocyclic systems in 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine presents an intriguing candidate for investigation in drug discovery programs, particularly in the areas of neurodegenerative diseases and oncology, given the known activities of related N-benzylpiperidine and pyrrole derivatives[2][4].

Chemical Structure and Physicochemical Properties

The chemical structure of 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine comprises a central piperidine ring N-substituted with a benzyl group and C-4 substituted with a 2,5-dimethyl-1H-pyrrol-1-yl group.

Caption: Chemical structure of 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine.

Table 1: Physicochemical Properties of Starting Materials and Predicted Properties of 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine

| Property | 1-Benzyl-4-aminopiperidine | 2,5-Hexanedione (Acetonylacetone) | 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine (Predicted) |

| Molecular Formula | C₁₂H₁₈N₂ | C₆H₁₀O₂ | C₁₉H₂₆N₂ |

| Molecular Weight | 190.28 g/mol | 114.14 g/mol | 282.43 g/mol |

| Appearance | Colorless to yellow liquid | Colorless to yellowish liquid | Off-white to pale yellow solid |

| Boiling Point | ~145-150 °C at 10 mmHg | 191-192 °C | > 300 °C |

| Melting Point | Not available | -9 °C | Not available |

| Solubility | Soluble in common organic solvents | Soluble in water and organic solvents | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) |

| CAS Number | 50541-93-0 | 110-13-4 | 1108147-59-6 |

Synthesis via Paal-Knorr Pyrrole Synthesis

The most direct and efficient method for the synthesis of 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine is the Paal-Knorr pyrrole synthesis. This classical reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione (acetonylacetone), with a primary amine, 1-benzyl-4-aminopiperidine[5][6][7][8]. The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring[9].

Reaction Mechanism

The mechanism of the Paal-Knorr synthesis for this specific transformation can be outlined as follows:

Caption: Paal-Knorr synthesis workflow.

Detailed Experimental Protocol

This protocol is a robust and reproducible method for the laboratory-scale synthesis of 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine.

Materials and Reagents:

-

1-Benzyl-4-aminopiperidine (1.0 eq)

-

2,5-Hexanedione (acetonylacetone) (1.1 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)

-

Toluene (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Equipment:

-

Round-bottom flask equipped with a Dean-Stark trap and a reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1-benzyl-4-aminopiperidine (1.0 eq), 2,5-hexanedione (1.1 eq), p-toluenesulfonic acid monohydrate (0.1 eq), and anhydrous toluene to achieve a concentration of approximately 0.2 M with respect to the amine.

-

Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC) analysis. The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate. The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine as a solid.

Characterization

The synthesized 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine should be thoroughly characterized to confirm its identity and purity using standard analytical techniques.

Expected Spectral Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.20-7.40 (m, 5H, Ar-H of benzyl)

-

δ 5.75 (s, 2H, pyrrole-H)

-

δ 3.50 (s, 2H, N-CH₂-Ph)

-

δ 2.80-3.00 (m, 2H, piperidine-H)

-

δ 2.00-2.20 (m, 9H, 2 x pyrrole-CH₃ and piperidine-H)

-

δ 1.70-1.90 (m, 4H, piperidine-H)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 138.0 (Ar-C)

-

δ 129.0 (Ar-CH)

-

δ 128.5 (Ar-CH)

-

δ 127.0 (Ar-CH)

-

δ 126.0 (pyrrole-C)

-

δ 105.0 (pyrrole-CH)

-

δ 63.0 (N-CH₂-Ph)

-

δ 54.0 (piperidine-CH)

-

δ 53.0 (piperidine-CH₂)

-

δ 32.0 (piperidine-CH₂)

-

δ 13.0 (pyrrole-CH₃)

-

-

Mass Spectrometry (ESI+):

-

m/z 283.22 [M+H]⁺

-

Potential Applications in Drug Discovery

While specific biological data for 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine is not extensively reported in the public domain, the structural motifs present in the molecule suggest several promising avenues for investigation in drug discovery.

Acetylcholinesterase (AChE) Inhibition and Alzheimer's Disease

Numerous N-benzylpiperidine derivatives have been synthesized and evaluated as potent acetylcholinesterase (AChE) inhibitors[2][10]. AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine in the brain[11][12]. The 1-benzylpiperidine scaffold of the title compound is a key pharmacophore in several known AChE inhibitors. Therefore, it is plausible that 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine could exhibit inhibitory activity against AChE and warrants investigation as a potential therapeutic agent for Alzheimer's disease.

Anticancer Activity

Piperidine-containing compounds have demonstrated a wide range of biological activities, including cytotoxic effects against various cancer cell lines[4]. The incorporation of the pyrrole ring, which is also present in numerous anticancer agents, may enhance this activity. The overall lipophilicity and three-dimensional shape of 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine make it a candidate for screening in anticancer assays.

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and potential applications of 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine. The Paal-Knorr synthesis offers a reliable and efficient route to this novel heterocyclic compound. The structural features of this molecule, combining the N-benzylpiperidine and 2,5-dimethylpyrrole moieties, suggest its potential as a valuable scaffold in drug discovery, particularly in the development of new agents for neurodegenerative diseases and cancer. Further biological evaluation of this compound is highly encouraged to unlock its full therapeutic potential.

References

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). ACS Chemical Neuroscience. [Link]

-

Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(8), 2487-2492. [Link]

-

Paal–Knorr synthesis. In Wikipedia. [Link]

-

Sarkandi, D. N., et al. (2011). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Asian Journal of Chemistry, 23(6), 2503-2505. [Link]

-

Supplementary Information - The Royal Society of Chemistry. [Link]

-

Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 79, 117178. [Link]

-

Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. [Link]

-

1-benzyl-4-(1h-pyrrol-1-yl)piperidine. PubChem. [Link]

-

Paal-Knorr Pyrrole Synthesis. SynArchive. [Link]

-

El-Sayed, M. A., et al. (2020). Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. ResearchGate. [Link]

- Method for preparing 4-piperidyl piperidine.

-

Sabancılar, İ., Aydemir, M., & Kaya, S. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal, 5(2), 112-121. [Link]

-

Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

-

Bernardim, B., et al. (2014). Irreversible Protein Labeling by Paal–Knorr Conjugation. Bioconjugate Chemistry, 25(10), 1802-1805. [Link]

-

Al-Rifai, N. M., et al. (2023). Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity. Scientific Reports, 13(1), 20338. [Link]

-

Green, O., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1438-1447. [Link]

-

piperidine, 1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl]-4-methyl-. SpectraBase. [Link]

-

Sarkandi, D. N., et al. (2011). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Asian Journal of Chemistry, 23(6), 2503-2505. [Link]

-

4-Benzylpiperidine. NIST WebBook. [Link]

-

Sundaresan, K., Priyadarshini, V., & Tharini, K. (2019). Synthesis, characterization and thrombolytic activity of n-benzyl piperidin 4-one phenyl hydrazone. Journal of Drug Delivery and Therapeutics, 9(2), 24-27. [Link]

-

4-Benzylpiperidine. In Wikipedia. [Link]

Sources

- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 2. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nwmedj.org [nwmedj.org]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. rgmcet.edu.in [rgmcet.edu.in]

- 9. Irreversible Protein Labeling by Paal–Knorr Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. asianpubs.org [asianpubs.org]

1-benzyl-4-(2,5-dimethylpyrrol-1-yl)piperidine molecular weight and formula

Technical Monograph: 1-Benzyl-4-(2,5-dimethylpyrrol-1-yl)piperidine

Part 1: Molecular Identity & Core Specifications[1][2]

1-Benzyl-4-(2,5-dimethylpyrrol-1-yl)piperidine is a functionalized heterocycle frequently utilized in medicinal chemistry as a lipophilic building block or a protected amine intermediate.[1][2] It belongs to the class of N-substituted piperidines, featuring a benzyl group at the piperidine nitrogen and a 2,5-dimethylpyrrole moiety at the 4-position.[1][2]

This specific structure is often synthesized via the Paal-Knorr condensation to either mask the primary amine of 4-amino-1-benzylpiperidine or to introduce a planar, electron-rich aromatic system for hydrophobic pharmacophore mapping (e.g., in Sigma receptor ligand design).[1][2]

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Value | Source/Method |

| Molecular Formula | C₁₈H₂₄N₂ | Calculated |

| Molecular Weight | 268.40 g/mol | Calculated (Avg.[1][2] Mass) |

| Monoisotopic Mass | 268.1939 Da | Calculated |

| CAS Number | Not widely indexed (Precursor CAS: 50541-93-0) | Database Search |

| Physical State | Viscous Oil or Low-Melting Solid (Predicted) | Analog Comparison |

| LogP (Predicted) | ~4.2 - 4.5 | Consensus Model |

| pKa (Piperidine N) | ~8.5 - 9.0 | Estimated (Basic) |

| pKa (Pyrrole N) | Non-basic (Lone pair in aromatic sextet) | Structural Analysis |

Structural Identifiers:

-

SMILES: CC1=CC=C(N1C2CCN(CC2)CC3=CC=CC=C3)C

-

IUPAC Name: 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine[1][2]

Part 2: Synthetic Methodology (Paal-Knorr Condensation)

The most robust route to this molecule is the Paal-Knorr Pyrrole Synthesis , condensing the primary amine precursor with 2,5-hexanedione.[1][2] This method is preferred for its high atom economy and avoidance of harsh reagents.[2]

Precursors

-

Amine: 1-Benzyl-4-aminopiperidine (CAS: 50541-93-0) [1].[1][2][3][4][5]

-

Diketone: 2,5-Hexanedione (Acetonylacetone) (CAS: 110-13-4).[1][2]

-

Catalyst: p-Toluenesulfonic acid (pTsOH) or Acetic Acid (AcOH).[1][2]

Detailed Protocol

Step 1: Stoichiometry & Setup

-

Reactants: 1.0 equiv. 1-Benzyl-4-aminopiperidine (190.28 g/mol ), 1.1 equiv. 2,5-Hexanedione (114.14 g/mol ).[1][2]

-

Solvent: Toluene (for Dean-Stark water removal) or Ethanol/Acetic Acid (for reflux).[1][2]

-

Catalyst: 5 mol% p-Toluenesulfonic acid (optional, accelerates dehydration).[1][2]

Step 2: Reaction Execution

-

Dissolve 10 mmol (1.90 g) of 1-Benzyl-4-aminopiperidine in 30 mL of Toluene.

-

Add 11 mmol (1.25 g) of 2,5-Hexanedione .

-

Fit the flask with a Dean-Stark trap and reflux condenser.

-

Heat to reflux (110°C) for 4–12 hours. Monitor water collection in the trap; the reaction is complete when theoretical water (~0.36 mL) is collected or TLC indicates consumption of the amine.[1][2]

Step 3: Workup & Purification [1][2]

-

Cool the mixture to room temperature.

-

Wash with saturated NaHCO₃ (to neutralize acid) and Brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification: The crude product is often a brown oil.[1] Purify via flash column chromatography (SiO₂).[2]

Part 3: Mechanistic Insight

The formation of the pyrrole ring proceeds through a step-wise condensation-cyclization-dehydration sequence.[1][2] Understanding this mechanism is critical for troubleshooting low yields (often due to incomplete dehydration).[2]

Figure 1: Mechanistic pathway of the Paal-Knorr synthesis transforming the primary amine into the 2,5-dimethylpyrrole.[1][2]

Part 4: Applications in Drug Discovery

1. Sigma Receptor Ligands

Benzyl-piperidines are privileged scaffolds for Sigma-1 (

2. Amine Protection Strategy The conversion of a primary amine to a 2,5-dimethylpyrrole is a durable protection strategy.[1][2]

-

Stability: Stable to strong bases, nucleophiles, and moderate acids.[2]

-

Deprotection: Requires harsh conditions (e.g., hydroxylamine hydrochloride at high temperatures), making it orthogonal to BOC, CBZ, or FMOC groups used elsewhere in the molecule.[2]

3. Library Synthesis In high-throughput screening (HTS), 1-benzyl-4-aminopiperidine is a common "scaffold" amine.[1][2] Reacting it with various 1,4-diketones generates a library of pyrrole-functionalized piperidines to probe Structure-Activity Relationships (SAR) regarding lipophilicity and steric bulk.[1][2]

Part 5: Analytical Characterization (Expected)

To validate the synthesis, the following spectral signatures should be observed:

-

¹H NMR (CDCl₃, 400 MHz):

-

Mass Spectrometry (ESI+):

References

-

PubChem. (2025).[1][2] 1-Benzyl-4-piperidylamine (Compound CID 415852).[1][2] National Library of Medicine.[2] Available at: [Link][2]

Sources

Physicochemical Profiling of N-Benzyl-4-Pyrrolidinyl Piperidine Scaffolds: A Technical Guide for Lead Optimization

This guide provides an in-depth physicochemical profiling of N-benzyl-4-pyrrolidinyl piperidine and its analogs. These scaffolds are chemically significant as "privileged structures" in central nervous system (CNS) drug discovery, often serving as cores for sigma receptor ligands, acetylcholinesterase inhibitors, and non-fentanyl analgesics.

Executive Summary: The "Lipophilic Cation" Challenge

The N-benzyl-4-pyrrolidinyl piperidine scaffold represents a classic "lipophilic cation" motif. While this structure offers excellent blood-brain barrier (BBB) permeability due to its high lipophilicity and ionizable nitrogen centers, it presents distinct formulation challenges.

Key Physicochemical Characteristics:

-

Dual Basicity: Contains two tertiary amine centers with distinct pKa values.

-

Solubility Cliff: Exhibits extreme pH-dependent solubility (high in gastric fluid, negligible in intestinal fluid).

-

Solid-State Volatility: Low molecular weight free bases in this class are often oils or low-melting solids, requiring salt selection for handling.

Molecular Architecture & Theoretical Properties

Understanding the ionization behavior of this scaffold is prerequisite to any experimental design. The molecule consists of three distinct pharmacophoric regions:

-

The Pyrrolidine Head: A tertiary amine (cyclic) acting as a hydrogen bond acceptor/donor site.

-

The Piperidine Core: The central linker providing conformational flexibility.

-

The Benzyl Tail: An aromatic lipophilic anchor driving non-specific binding and membrane permeability.

Ionization Profile (pKa)

This molecule is a diprotic base .

-

pKa₁ (Piperidine Nitrogen): Estimated range 8.5 – 9.2 . The benzyl group is electron-withdrawing relative to an alkyl, slightly lowering the pKa compared to N-methylpiperidine.

-

pKa₂ (Pyrrolidine Nitrogen): Estimated range 9.8 – 10.5 . This nitrogen is highly basic.

Implication: At physiological pH (7.4), the molecule exists predominantly as a dication or monocation , which drives solubility but hinders passive diffusion. At pH 9.0+, it crashes out as a free base.

Lipophilicity (LogP vs. LogD)

-

Calculated LogP (cLogP): ~2.8 – 3.5 (Highly Lipophilic).

-

LogD (pH 7.4): Typically lower (~1.5 – 2.0) due to ionization.[1]

-

Optimality: This falls within the "Golden Triangle" for CNS penetration, provided the molecular weight remains < 450 Da.

Visualization: Characterization Workflow

The following diagram outlines the logical flow for characterizing these analogs, moving from synthesis to pre-formulation.

Figure 1: Critical path for physicochemical characterization of piperidine-based CNS candidates.

Detailed Experimental Protocols

Do not rely on calculated values for lead candidates. The proximity of the two nitrogen atoms can induce "micro-species" ionization effects that software often misses.

Protocol: Potentiometric pKa Determination

Objective: Accurate determination of overlapping pKa values. Method: Potentiometric Titration (e.g., Sirius T3 or equivalent).

-

Sample Prep: Weigh 3–5 mg of the N-benzyl-4-pyrrolidinyl piperidine analog (free base or HCl salt). Dissolve in 10 mL of degassed water/methanol co-solvent (if water solubility is < 0.1 mg/mL).

-

Titrant: 0.1 M KOH and 0.1 M HCl.

-

Procedure:

-

Perform a "blank" titration of the solvent system.

-

Titrate the sample from pH 2.0 to pH 12.0.

-

Critical Step: Perform at least 3 titrations at different co-solvent ratios (e.g., 20%, 30%, 40% MeOH) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

-

-

Data Analysis: Look for two inflection points. If the pKa difference (ΔpKa) is < 1.5, use "Bjerrum plot" analysis to resolve the overlapping constants.

Protocol: Kinetic Solubility (pH-Dependent)

Objective: Define the "Solubility Cliff" to predict precipitation in the small intestine.

-

Buffers: Prepare phosphate/citrate buffers at pH 1.2 (Gastric), 4.5, 6.8 (Intestinal), and 7.4 (Blood).

-

Method: Shake-Flask (Thermodynamic) or nephelometry (Kinetic).

-

Workflow:

-

Add excess solid compound to 2 mL of each buffer in borosilicate vials.

-

Incubate at 37°C for 24 hours with agitation (300 rpm).

-

Filtration: Filter using PVDF 0.22 µm syringe filters (Nylon binds cationic drugs; avoid it).

-

Quantification: HPLC-UV (C18 column, Acetonitrile/Water + 0.1% TFA).

-

-

Expectation:

-

pH 1.2: > 10 mg/mL (High solubility due to diprotonation).

-

pH 7.4: < 0.1 mg/mL (Likely precipitation of free base).[2]

-

Solid-State Considerations: The "Oil" Problem

Analogs in this class, particularly those with smaller substituents on the benzyl ring, often exist as viscous oils or low-melting solids in their free base form. This is unacceptable for drug development.

Salt Selection Strategy: To stabilize the N-benzyl-4-pyrrolidinyl piperidine core, screen the following counter-ions (ordered by success probability):

| Counter-ion | Stoichiometry | Rationale | Expected Outcome |

| Dihydrochloride | 2:1 | Standard for diamines. | High MP (>200°C), Hygroscopic. |

| Fumarate | 1:1 or 2:1 | Moderate acidity. | Non-hygroscopic, moderate solubility. |

| Maleate | 1:1 | Stronger acid than fumaric. | Good crystallinity, potentially toxic (Michael acceptor risk). |

| Oxalate | 1:1 | Strong acid. | Excellent crystallinity (Best for XRD ID), but pharmaceutically unacceptable. |

Visualization: Solubility vs. pH Logic

The following diagram illustrates the theoretical solubility profile based on the Henderson-Hasselbalch equation for a diprotic weak base.

Figure 2: The solubility cliff. Formulation strategies (e.g., cyclodextrins) must prevent the transition to Species B (Red) in the intestine.

References

-

PubChem. (2023). 4-(1-Pyrrolidinyl)piperidine Compound Summary. National Library of Medicine. [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. [Link]

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/LogP protocols).

-

ResearchGate. (2010). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. [Link]

-

Journal of Medicinal Chemistry. (2023). Design and Synthesis of Piperidine Derivatives. (General reference for scaffold synthesis). [Link]

Sources

Technical Monograph: Solubilization and Handling of 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine

[1]

Executive Summary

This technical guide addresses the physicochemical handling, solubilization, and stability maintenance of 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine (CAS Registry Number: 1108147-59-6).[1] As a lipophilic tertiary amine incorporating a pyrrole moiety, this compound presents specific challenges regarding hygroscopicity and oxidative stability when dissolved in dimethyl sulfoxide (DMSO).

This document is designed for medicinal chemists and biologists requiring high-integrity stock solutions for high-throughput screening (HTS) or pharmacological assays.[1]

Part 1: Physicochemical Profile & Solubility Logic[1]

Before attempting solubilization, one must understand the molecular drivers governing the interaction between the solute and the solvent.

Molecular Architecture

The molecule consists of a piperidine ring substituted at the N-position with a benzyl group and at the C4-position with a 2,5-dimethylpyrrole.[1]

| Property | Value (Predicted/Experimental) | Implication for DMSO Solubility |

| Formula | C₁₈H₂₄N₂ | Moderate molecular weight (~268.40 g/mol ).[1] |

| LogP | ~3.8 – 4.2 | Highly lipophilic; excellent affinity for organic solvents like DMSO. |

| H-Bond Donors | 0 | Lack of -OH/-NH groups reduces crystal lattice energy, facilitating dissolution.[1] |

| H-Bond Acceptors | 2 | Tertiary amine and pyrrole system allow interaction with DMSO sulfoxide group.[1] |

| Physical State | Solid (Low MP) or Viscous Oil | Likely to form a "gum" upon initial solvent contact requiring sonication. |

The DMSO Interaction Mechanism

DMSO (Dimethyl sulfoxide) is a polar aprotic solvent.[2] It dissolves 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine effectively because:

-

Dipole-Dipole Interactions: The highly polar S=O bond in DMSO interacts with the polarizable benzyl and pyrrole pi-systems.[1]

-

Dispersion Forces: The methyl groups on the DMSO and the dimethylpyrrole/benzyl moieties engage in Van der Waals interactions.

-

Absence of Proticity: DMSO does not donate protons, preventing the protonation of the piperidine nitrogen, maintaining the molecule in its neutral, more soluble free-base form.

Part 2: Standard Operating Procedure (SOP) for Solubilization

Objective: Prepare a stable 10 mM or 100 mM stock solution.

Materials Required[1][3][4][5]

-

Compound: 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine (>95% purity).[1]

-

Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves). Note: Standard DMSO absorbs water rapidly, which can crash out lipophilic compounds.

-

Equipment: Vortex mixer, Ultrasonic bath (controlled temp <40°C), Amber glass vials (borosilicate).

Step-by-Step Protocol

Step 1: Gravimetric Determination

Weigh the compound into an amber vial. Do not weigh directly into plastic microfuge tubes if possible, as the static charge can disperse the lipophilic powder.

-

Target Mass: 2.68 mg (for 1 mL of 10 mM solution).

Step 2: Solvent Addition (The "Wetting" Phase)

Do not add the full volume of DMSO immediately.

-

Add 50% of the calculated DMSO volume.

-

Allow the solvent to "wet" the solid for 1-2 minutes.[1] This allows DMSO to penetrate the crystal lattice or viscous oil matrix.

Step 3: Mechanical Dispersion[1]

-

Vortex vigorously for 30 seconds.

-

Sonicate for 5 minutes.

-

Critical Check: Hold the vial up to a light source. The solution must be completely clear. Any "schlieren" lines (wavy optical distortions) indicate incomplete mixing.

-

Step 4: Final Volume Adjustment

Add the remaining DMSO to reach the target concentration. Invert the vial 10 times to mix.

Visualizing the Solubilization Workflow

Figure 1: Decision tree for the preparation of high-integrity DMSO stock solutions.

Part 3: Stability, Storage, and Assay Usage[6][7]

The presence of the pyrrole ring introduces specific stability concerns. Pyrroles can be sensitive to oxidation and acid-catalyzed polymerization.[1]

The "Freeze-Thaw" Danger

DMSO freezes at 19°C. Repeated freezing and thawing causes:

-

Cryoprecipitation: The compound may crash out of solution as the DMSO crystallizes.

-

Water Absorption: Cold DMSO condenses atmospheric moisture rapidly upon opening. Water acts as an "anti-solvent" for this lipophilic molecule, causing precipitation.

Best Practice: Aliquot the stock solution into single-use vials (e.g., 50 µL aliquots) immediately after preparation. Store at -20°C or -80°C.

Assay Dilution (The "Crash-Out" Point)

When diluting the DMSO stock into aqueous buffer (e.g., PBS or cell media):

-

Solubility Limit: This compound is likely insoluble in water (>10 µM risk).

-

Protocol:

-

Dilute DMSO stock into the buffer slowly while vortexing.

-

Keep final DMSO concentration <1% (v/v) to avoid cellular toxicity, though the compound's solubility might limit you to lower concentrations.

-

Dynamic Light Scattering (DLS) is recommended if the assay yields erratic results, to check for colloidal aggregation.

-

Part 4: Synthesis Context & Impurity Profile[1]

Understanding the synthesis helps identify potential solubility-altering impurities.[1] This molecule is typically synthesized via the Paal-Knorr Pyrrole Synthesis .[1]

Reaction Pathway

The condensation of 4-amino-1-benzylpiperidine with 2,5-hexanedione (acetonylacetone).[1]

Figure 2: Synthetic route highlighting potential residual amine impurities that may alter pH-dependent solubility.[1]

Note: If your sample is yellow/brown but should be white/colorless, it may contain oxidized pyrrole byproducts. These impurities are often less soluble than the parent compound and can act as nucleation sites for precipitation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 415852, 1-Benzyl-4-aminopiperidine. Retrieved from [Link]

-

Cheng, X., et al. (2010). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of the American Chemical Society.[3] Retrieved from [Link]

A Technical Guide to the Lipophilicity and LogP of Dimethylpyrrole-Substituted Piperidines

Foreword: The Strategic Imperative of Lipophilicity in Modern Drug Discovery

In the intricate landscape of drug design, the journey from a promising molecular scaffold to a clinically effective therapeutic is governed by a delicate balance of physicochemical properties. Among these, lipophilicity—quantified by the partition coefficient (LogP)—stands as a paramount determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2][3] An optimal level of lipophilicity is not merely a desirable trait; it is a critical requirement for success, influencing everything from oral bioavailability and membrane permeability to metabolic stability and off-target toxicity.[1] This is particularly true in the pursuit of agents targeting the Central Nervous System (CNS), where the formidable blood-brain barrier (BBB) selectively permits passage to molecules with finely tuned lipophilic character.[4][5]

This guide provides an in-depth exploration of the lipophilicity of a unique and promising chemical class: dimethylpyrrole-substituted piperidines. The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in numerous FDA-approved drugs due to its ability to impart favorable pharmacokinetic properties and serve as a versatile anchor for functionalization.[6][7][8] When combined with the dimethylpyrrole moiety—a five-membered aromatic heterocycle—the resulting structure presents a fascinating case study in lipophilicity modulation. We will dissect the theoretical underpinnings, demonstrate robust experimental and computational methodologies for LogP determination, and analyze the structure-lipophilicity relationships (SLR) that empower rational drug design.

Section 1: Deconstructing the Scaffold: Piperidine and Dimethylpyrrole Moieties

The overall lipophilicity of a dimethylpyrrole-substituted piperidine is a composite of the contributions from each component and their relative arrangement.

-

The Piperidine Core: As a saturated heterocycle, the piperidine ring itself is relatively lipophilic.[9][10] Its basic nitrogen atom (pKa typically ~8-11) means that at physiological pH (7.4), it will be predominantly protonated. This ionization dramatically increases hydrophilicity. Therefore, the effective lipophilicity (expressed as LogD₇.₄) is often more biologically relevant than the intrinsic lipophilicity (LogP) of the neutral form.[11] Functionalization at the piperidine nitrogen or on its carbon atoms provides a primary handle for tuning the molecule's properties.[12][13]

-

The Dimethylpyrrole Substituent: Pyrrole is an aromatic heterocycle. The addition of two methyl groups to form a dimethylpyrrole unit significantly increases its lipophilicity compared to the parent pyrrole. The placement of these methyl groups (e.g., 2,5-dimethyl vs. 3,4-dimethyl) can subtly influence molecular shape and solvation properties. This fragment contributes a non-ionizable, relatively greasy character to the final molecule.

The strategic fusion of these two scaffolds allows chemists to leverage the piperidine's basic center for potential salt formation and aqueous solubility while using the dimethylpyrrole unit to modulate overall lipophilicity and engage with hydrophobic pockets in target proteins.[14]

Section 2: Methodologies for Accurate LogP and LogD Determination

Quantifying lipophilicity is a critical step in characterizing any new chemical entity. Both experimental and computational methods provide essential, complementary insights.

Experimental Determination: The Gold Standard

Experimental methods provide the most reliable measure of a compound's partitioning behavior. The choice of method depends on the required throughput, accuracy, and the physicochemical properties of the compound.

The shake-flask method is the universally recognized "gold standard" for its direct measurement of the partition coefficient.[15] It involves partitioning a compound between n-octanol and water (or a buffer) and measuring its concentration in each phase at equilibrium.

Causality Behind Experimental Choices:

-

Solvent System: The n-octanol/water system is the industry standard because n-octanol's balance of a polar hydroxyl group and a long alkyl chain is believed to effectively mimic the amphiphilic nature of biological membranes.

-

Pre-saturation: Pre-saturating each solvent phase with the other is critical. Water has a non-negligible solubility in n-octanol (~0.5 M) and vice-versa. Failure to pre-saturate leads to volume changes during the experiment, introducing significant error.

-

Buffer Choice: For LogD determination, a buffer (typically phosphate-buffered saline at pH 7.4) is used for the aqueous phase to maintain a constant pH, ensuring a consistent ionization state for basic compounds like piperidines.[16]

-

Quantification: HPLC with UV detection is the most common quantification technique due to its sensitivity and wide applicability, allowing for the use of minimal amounts of compound.[16][17]

Step-by-Step Protocol:

-

Preparation of Phases:

-

Mix equal volumes of n-octanol (HPLC grade) and buffer (e.g., 10 mM phosphate buffer, pH 7.4) in a large separatory funnel.

-

Shake vigorously for 24 hours to ensure mutual saturation.

-

Allow the phases to separate completely for at least 24 hours. Drain and store each phase separately.

-

-

Sample Preparation:

-

Prepare a stock solution of the test compound in n-octanol (pre-saturated) at a concentration that will be detectable in both phases (e.g., 1 mg/mL).

-

Self-Validation Check: The concentration must not exceed the compound's solubility limit in either phase to avoid erroneous results.

-

-

Partitioning:

-

In triplicate, add a precise volume of the n-octanol stock solution to a vessel (e.g., a glass vial with a PTFE-lined cap).

-

Add a precise volume of the buffer (pre-saturated). The volume ratio (V_octanol / V_water) should be adjusted based on the expected LogP to ensure quantifiable concentrations in both layers.[16] For expected LogP ~ 1, use a 1:1 ratio. For LogP > 2, use a higher ratio of water (e.g., 1:10). For LogP < 0, use a higher ratio of octanol (e.g., 10:1).

-

Seal the vessels and place them in a mechanical shaker or on a vortex mixer. Agitate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-3 hours). Avoid vigorous agitation that can lead to persistent emulsions.[18]

-

-

Phase Separation:

-

Centrifuge the vessels (e.g., at 2000 x g for 10-15 minutes) to break any emulsions and ensure a clean separation of the two phases.

-

Let the vessels stand at a constant temperature to reach thermal equilibrium.

-

-

Quantification:

-

Carefully withdraw an aliquot from each phase, avoiding contamination from the interface.

-

Analyze the concentration of the compound in each aliquot using a validated HPLC-UV method.

-

Prepare calibration standards in the respective mobile phase to ensure accurate quantification.

-

-

Calculation:

-

The partition coefficient, P, is calculated as: P = [Concentration]_octanol / [Concentration]_water

-

LogP (or LogD) is the base-10 logarithm of P.

-

Workflow Diagram: Shake-Flask LogD Determination

Caption: Workflow for experimental LogD determination using the shake-flask method.

Computational (In Silico) Prediction

Computational models offer a rapid, cost-effective method for estimating LogP, which is invaluable for virtual screening and library design.[19] These methods are broadly categorized by their underlying approach.

-

Fragment-Based Methods (e.g., cLogP, ALOGP): These are the most common types. They deconstruct a molecule into predefined atomic or functional group fragments. The LogP is calculated by summing the known lipophilicity contributions of each fragment and applying correction factors for intramolecular interactions.[20]

-

Property-Based Methods: These approaches use whole-molecule properties (like molecular surface area, polarizability, or quantum chemical descriptors) to build regression models that correlate with experimentally determined LogP values.[21]

-

Machine Learning/Deep Learning Models: Modern approaches use sophisticated algorithms trained on vast datasets of known LogP values to predict the lipophilicity of new structures, often using molecular fingerprints as inputs.[22]

Trustworthiness and Limitations: While incredibly useful, in silico predictions are not a substitute for experimental measurement. Their accuracy is highly dependent on the training dataset used for the algorithm. Predictions for novel scaffolds or molecules with unusual electronic or steric features—such as a unique linkage between a dimethylpyrrole and a piperidine—may have a higher margin of error.[19] Therefore, computational values should be used as a guiding tool in the early stages of design, with experimental validation required for lead compounds.

Section 3: Structure-Lipophilicity Relationships (SLR) of Dimethylpyrrole-Substituted Piperidines

Understanding how structural modifications impact lipophilicity is the essence of rational drug design. While extensive public data on this specific scaffold is limited, we can analyze representative structures synthesized for anti-inflammatory activity to derive key SLR principles.[23]

The core structure involves a 2,5-dimethyl-1H-pyrrole-3,4-dicarboximide connected via a methylene linker to a substituted piperidine or piperazine. Although not a simple dimethylpyrrole attached directly to a piperidine, the trends observed provide a valuable surrogate for analysis.

Table 1: Calculated LogP (cLogP) and Physicochemical Properties of N-{[4-(Aryl)piperazin-1-yl]methyl}-2,5-dimethyl-1H-pyrrole-3,4-dicarboximides and Analogs

| Compound ID | Core Scaffold | R-Group on Piperazine/Piperidine | cLogP* | MW (Da) | NHD | NHA | NBR | PSA (Ų) |

| 2a | Piperazine | Phenyl | 3.35 | 406.48 | 0 | 5 | 5 | 68.61 |

| 2b | Piperazine | 2-Methylphenyl | 3.82 | 420.51 | 0 | 5 | 5 | 68.61 |

| 2c | Piperazine | 3-Chlorophenyl | 4.08 | 440.93 | 0 | 5 | 5 | 68.61 |

| 2g | Piperazine | Cyclohexyl | 3.69 | 412.55 | 0 | 5 | 5 | 68.61 |

| 2k | Piperazine | -H | 1.34 | 330.39 | 1 | 5 | 4 | 80.84 |

| 2l | Morpholine | N/A (Oxygen heteroatom) | 1.31 | 331.36 | 0 | 6 | 4 | 77.84 |

| 2m | Piperidine | 4-Phenyl | 4.54 | 405.50 | 1 | 4 | 5 | 59.38 |

*cLogP values calculated using standard computational algorithms for illustrative purposes, based on structures reported in the literature.[23]

Analysis of Lipophilicity Trends:

-

Impact of the Basic Nitrogen: The stark difference between compounds with a terminal aryl group (e.g., 2a , cLogP = 3.35) and the unsubstituted parent piperazine (2k , cLogP = 1.34) highlights the profound effect of adding large, greasy substituents. The exposed basic nitrogen in 2k contributes significantly to its lower lipophilicity and higher polar surface area (PSA).[23]

-

Aryl Substituent Effects:

-

Adding a simple methyl group to the phenyl ring (2a -> 2b ) increases the cLogP by nearly 0.5 units, a classic example of the lipophilic contribution of an alkyl group.

-

Replacing hydrogen with chlorine (2a -> 2c ) increases the cLogP by over 0.7 units. This demonstrates the significant hydrophobic contribution of halogens.

-

-

Aliphatic vs. Aromatic Substituents: Comparing the phenyl-substituted piperazine (2a , cLogP = 3.35) with the cyclohexyl-substituted version (2g , cLogP = 3.69) shows that the saturated carbocycle is more lipophilic than the flat aromatic ring in this context. This is often due to the larger, non-polar surface area of the flexible cyclohexyl ring.

-

Piperidine vs. Piperazine/Morpholine:

-

Replacing the piperazine core with a 4-phenylpiperidine (2m , cLogP = 4.54) results in the most lipophilic compound in the series. This is because the second basic nitrogen of piperazine is removed, reducing the polar character of the core scaffold.

-

Conversely, replacing the N-H of piperazine (2k ) with an oxygen to form a morpholine derivative (2l ) has a minimal effect on the calculated LogP (1.34 vs. 1.31), though it removes a hydrogen bond donor and slightly increases the PSA.[23]

-

Logical Relationship: Factors Modulating Lipophilicity

Caption: Key molecular factors influencing the lipophilicity of substituted piperidines.

Section 4: Implications for Drug Development Professionals

The SLR analysis provides a clear roadmap for medicinal chemists. The dimethylpyrrole-substituted piperidine scaffold offers multiple levers for fine-tuning lipophilicity to achieve a desired ADMET profile.

-

CNS Penetration: For CNS-targeted drugs, a LogP in the range of 2-4 is often considered optimal.[4] Starting with a core like compound 2k (cLogP ~1.3), chemists can strategically add substituents to the second nitrogen (if piperazine) or the piperidine ring to increase lipophilicity into the target range. For example, adding a small aryl or cycloalkyl group could be an effective strategy.

-

Controlling Solubility: High lipophilicity (LogP > 4) can lead to poor aqueous solubility, hindering formulation and oral absorption.[4] If a potent compound like 2m (cLogP ~4.5) is identified, strategies to reduce lipophilicity would be necessary. This could involve replacing the phenyl group with a less greasy heterocycle or introducing a small polar functional group.

-

Metabolic Stability: The piperidine and pyrrole rings are subject to metabolic oxidation. While not directly measured by LogP, highly lipophilic compounds tend to have higher plasma protein binding and are more prone to sequestration in adipose tissue, which can alter their metabolic fate.[4] Modulating LogP can therefore indirectly influence metabolic stability and clearance.

Conclusion

The lipophilicity of dimethylpyrrole-substituted piperidines is a complex but navigable property. By understanding the intrinsic contributions of each scaffold component and systematically applying the principles of structure-lipophilicity relationships, researchers can rationally design molecules with an optimal physicochemical profile. A disciplined approach, combining predictive in silico modeling in the design phase with rigorous experimental validation via the shake-flask or chromatographic methods for key compounds, provides the most reliable path to identifying high-quality drug candidates. This dual methodology ensures that decisions are guided by rapid, expansive screening but ultimately grounded in empirical, trustworthy data.

References

- Frontiers in Neuroscience. (n.d.). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies.

- PubMed. (n.d.). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity.

- Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.

- Patsnap Synapse. (2025). Which type of drugs penetrate CNS better?

- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

- ResearchGate. (n.d.). Theoretical log P values obtained by the use of computational methods.

- ResearchGate. (n.d.). of lipophilicity modulation of piperidine derivatives by β‐equatorial....

- Pharmaffiliates. (n.d.). The Role of Piperidine Derivatives in Medicinal Chemistry.

- PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.

- PubMed. (2012). The influence of lipophilicity in drug discovery and design.

- ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.

- ResearchGate. (2021). Piperidine nucleus in the field of drug discovery.

- JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.

- Protocols.io. (n.d.). LogP / LogD shake-flask method.

- PMC. (n.d.). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents.

- ResearchGate. (n.d.). The influence of lipophilicity in drug discovery and design | Request PDF.

- OMICS International. (n.d.). Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption.

- PubMed. (1993). Structure-activity Relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine Antagonists for Mu- And Kappa-Opioid Receptors.

- ResearchGate. (n.d.). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review.

- PMC. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.

- PMC - NIH. (2020). A deep learning approach for the blind logP prediction in SAMPL6 challenge.

- Advanced Journal of Chemistry, Section A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.

- ACS Publications. (2002). Novel Methods for the Prediction of logP, pKa, and logD.

- Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.

Sources

- 1. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. omicsonline.org [omicsonline.org]

- 4. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]

- 5. Which type of drugs penetrate CNS better? [synapse.patsnap.com]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. ajchem-a.com [ajchem-a.com]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. A deep learning approach for the blind logP prediction in SAMPL6 challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Sourcing and Technical Utilization of CAS 1108147-59-6

Topic: Strategic Sourcing and Technical Utilization of 1-Benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine (CAS 1108147-59-6) Content Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Sourcing Managers, and Process Development Scientists

Executive Summary: The Scaffold Identity

CAS 1108147-59-6 corresponds to 1-Benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine .[1] It is a specialized heterocyclic building block utilized primarily in medicinal chemistry as a scaffold for synthesizing complex pharmaceutical intermediates.

Structurally, it features a piperidine core substituted at the N1 position with a benzyl protecting group and at the C4 position with a 2,5-dimethylpyrrole moiety. This dual-functionality makes it a critical "node" molecule: the benzyl group serves as a removable handle for further functionalization, while the dimethylpyrrole acts either as a distinct pharmacophore or a masked primary amine (via the Paal-Knorr protection strategy).

This guide provides a technical roadmap for sourcing, validating, and handling this compound, ensuring supply chain resilience and experimental reproducibility.

Supply Chain Landscape & Availability Analysis

Market Status: Catalog vs. Custom Synthesis

CAS 1108147-59-6 is not a high-volume commodity chemical. It is classified as a Specialty Building Block .[1]

-

Availability Tier: Tier 2 (Catalog item, but often "Make-to-Order" or limited stock).

-

Primary Suppliers: Specialized research chemical vendors (e.g., BLD Pharm, CymitQuimica, Leyan).

-

Typical Purity: >95% to 98% (HPLC).

-

Lead Time: 1-2 weeks (if in stock) to 4-6 weeks (if synthesis is required).

Supplier Comparison Matrix

The following table summarizes the typical commercial profile for this CAS number.

| Parameter | Specification / Standard | Notes for Procurement |

| Chemical Name | 1-Benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine | Verify exact IUPAC name on CoA. |

| CAS Number | 1108147-59-6 | Essential for database searching. |

| Molecular Formula | C₁₈H₂₄N₂ | MW: ~268.40 g/mol . |

| Purity Grade | ≥ 95% (NMR/LCMS) | Impurities often include starting amine. |

| Physical State | Solid or Viscous Oil | Depends on salt form (Free base vs. HCl). |

| Key Vendors | BLD Pharm, CymitQuimica, Leyan | Check "In-Stock" status carefully. |

Technical Procurement: Validation Protocols

To ensure scientific integrity, incoming batches of CAS 1108147-59-6 must be validated. Relying solely on a vendor's Certificate of Analysis (CoA) is insufficient for critical path experiments.

Identity Verification (NMR Diagnostics)

The structure contains distinct proton environments that allow for rapid validation.

-

The Pyrrole Singlet: Look for a sharp singlet around 5.7–5.8 ppm (2H) corresponding to the 3,4-protons on the pyrrole ring.

-

The Methyl Groups: A strong singlet around 2.2–2.3 ppm (6H) confirms the 2,5-dimethyl substitution.

-

The Benzyl Handle: A multiplet at 7.2–7.4 ppm (5H) for the aromatic ring and a singlet/doublet at ~3.5 ppm (2H) for the benzylic methylene (

).

Impurity Profiling

The most common impurity is the unreacted starting material, 4-Amino-1-benzylpiperidine (CAS 50541-93-0).

-

Detection: Check for a broad singlet (

) or shifting multiplet in the 2.5–3.0 ppm region in -

Impact: Presence of free primary amines will ruin subsequent coupling reactions (e.g., amide coupling or reductive amination).

Synthesis Insight: The Paal-Knorr Origin

Understanding the synthesis of CAS 1108147-59-6 allows researchers to predict impurities and, if supply fails, synthesize it in-house. The compound is classically formed via the Paal-Knorr Pyrrole Synthesis .

Reaction Mechanism & Workflow

The reaction involves the condensation of 4-Amino-1-benzylpiperidine with 2,5-Hexanedione (Acetonylacetone). This reaction is thermodynamically driven by the formation of the aromatic pyrrole ring.

Figure 1: The Paal-Knorr synthesis pathway for CAS 1108147-59-6. This route is robust and scalable.

In-House Synthesis Protocol (Contingency)

If commercial supply is unavailable, the following protocol can be used:

-

Reagents: Dissolve 1.0 eq of 4-Amino-1-benzylpiperidine in Toluene or Acetic Acid.

-

Addition: Add 1.1 eq of 2,5-Hexanedione.

-

Reflux: Heat to reflux using a Dean-Stark trap to remove water (driving the equilibrium).

-

Workup: Wash with

(aq) to remove acid/excess diketone. -

Purification: Recrystallize or pass through a silica plug (Eluent: Hexane/EtOAc).

Handling, Stability, and Storage[3]

Physicochemical Properties[1][2][4]

-

Lipophilicity: High (LogP ~3-4). Insoluble in water; soluble in DCM, DMSO, Methanol.

-

Basicity: The piperidine nitrogen is tertiary and moderately basic (

~8-9). The pyrrole nitrogen is non-basic due to aromaticity.

Storage Protocol

-

Condition: Store at 2-8°C (Refrigerator).

-

Atmosphere: Hygroscopic potential exists if in HCl salt form. Store under inert gas (Argon/Nitrogen) if long-term storage (>6 months) is required.

-

Stability: The pyrrole ring is electron-rich and can be susceptible to oxidation (darkening) upon prolonged exposure to air and light. Amber vials are mandatory.

Safety (GHS Classification)

Treat as a generic bioactive amine.

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Strategic Utilization in Drug Discovery

This scaffold is valuable because it offers two distinct vectors for modification.

Figure 2: Divergent synthesis strategies utilizing the CAS 1108147-59-6 scaffold.

-

Debenzylation (Path A): Hydrogenolysis (

, Pd/C) removes the benzyl group, exposing the secondary amine of the piperidine. This allows the attachment of the "pyrrolyl-piperidine" motif to other pharmacophores. -

Electrophilic Substitution (Path B): The electron-rich pyrrole ring can undergo electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation) at the C3 position, creating novel derivatives.

References

-

BLD Pharm. Product Analysis: 1-Benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine (CAS 1108147-59-6).[1] Retrieved from

-

CymitQuimica. Building Blocks & Scaffolds: CAS 1108147-59-6 Technical Data. Retrieved from

-

PubChem. Compound Summary: 1-Benzyl-4-aminopiperidine (Precursor Analysis).[2] Retrieved from

-

Leyan (Shanghai Haohong Scientific). Supplier Inventory for CAS 1108147-59-6.[1] Retrieved from

Sources

Technical Safety & Handling Guide: 1-Benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine

Executive Summary & Compound Identity

1-Benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine is a heterocyclic building block typically synthesized via the Paal-Knorr condensation. It combines a pharmacologically active piperidine core with a substituted pyrrole. As a Research Grade compound, it lacks extensive in vivo toxicological data; therefore, this guide applies the Precautionary Principle , deriving safety protocols from Structure-Activity Relationships (SAR) of its precursors (benzylamines and substituted pyrroles).

Physicochemical Profile

| Property | Specification | Note |

| Chemical Name | 1-Benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine | IUPAC |

| Molecular Formula | C₁₈H₂₄N₂ | - |

| Molecular Weight | 268.40 g/mol | - |

| CAS Number | Not Listed (NCE) | Precursors: 50541-93-0 (Amine), 110-13-4 (Dione) |

| Appearance | Pale yellow to tan oil or low-melting solid | Oxidizes upon air exposure |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water |

| LogP (Predicted) | ~3.8 - 4.2 | Lipophilic; potential membrane permeability |

Hazard Identification (GHS-Predicted)

Based on the GHS Bridging Principles using 1-benzyl-4-aminopiperidine and 2,5-dimethylpyrrole data.

Classification

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1]

Signal Word: WARNING

Hazard Statements

Precautionary Logic (The "Why")

The piperidine moiety is a known pharmacological scaffold that can modulate CNS targets (e.g., sigma receptors, cholinesterases). The 2,5-dimethylpyrrole unit is electron-rich and susceptible to oxidative metabolism, potentially forming reactive electrophiles. Consequently, this compound must be handled as a potential neurotoxin and sensitizer until proven otherwise.

Technical Synthesis & Reaction Safety

The primary route to this compound is the Paal-Knorr Pyrrole Synthesis . Understanding this pathway is critical for safety, as the reaction generates water (requiring removal) and utilizes precursors with their own hazard profiles.

Experimental Workflow

Reaction: Condensation of 1-benzyl-4-aminopiperidine with 2,5-hexanedione (acetonylacetone). Catalyst: Mild acid (Acetic acid or p-TsOH). Safety Critical Control Point: The reaction is often refluxed in toluene or benzene with a Dean-Stark trap. The use of Dean-Stark apparatus introduces thermal burn hazards and solvent flammability risks.

Mechanism & Workflow Visualization

The following diagram illustrates the stepwise mechanism and the associated safety checkpoints.

Caption: Paal-Knorr synthesis pathway highlighting critical safety control points during hemiaminal formation and dehydration.

Handling, Storage & Stability Protocols

Handling (The "Self-Validating" System)

To ensure safety, adopt a Double-Barrier approach:

-

Primary Barrier: Fume hood.[1] All weighing and solvation must occur here to prevent inhalation of piperidine-derivative dusts or vapors.

-

Secondary Barrier: Nitrile gloves (minimum 0.11 mm thickness) and lab coat.

-

Validation: Check glove integrity immediately after contact with the neat oil/solid. Piperidine derivatives can permeate thin nitrile; double-gloving is recommended for synthesis scales >1g.

-

Storage Conditions

-

Temperature: Refrigerator (2-8°C).

-

Atmosphere: Inert gas (Argon or Nitrogen). Pyrroles are electron-rich and prone to autoxidation (darkening) upon prolonged exposure to air and light.

-

Container: Amber glass vial with a Teflon-lined cap.

Stability Indicators

-

Visual Check: If the substance turns dark brown or black, significant oxidation or polymerization has occurred. Purify via silica gel chromatography before use in biological assays.

Emergency Response & First Aid

This section outlines the immediate actions required in case of exposure. The logic prioritizes decontamination followed by medical surveillance .[1][2]

Emergency Decision Tree

Caption: Decision matrix for immediate response to exposure incidents involving 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine.

Specific First Aid Measures

-

Eye Contact: Immediate irrigation is crucial.[1][2] The basicity of the piperidine nitrogen can cause corneal damage if not neutralized by dilution.

-

Ingestion: Do not induce vomiting. The lipophilic nature of the compound increases the risk of aspiration pneumonia if vomited.

-

Inhalation: If synthesized in a high-temperature reaction (reflux), vapors may contain traces of the diketone (neurotoxic) or the amine. Move to fresh air immediately.

Toxicological Grounding (SAR Analysis)

Since specific LD50 data is unavailable, we rely on Structure-Activity Relationships (SAR) from authoritative databases (PubChem, ECHA).

-

The Piperidine Moiety:

-

The Pyrrole Moiety:

-

Effect: Associated with autoxidation to reactive imine-methides, which can covalently bind to proteins (haptenization), leading to sensitization [2].

-

Metabolism: The 2,5-dimethyl substitution blocks the alpha-positions, forcing metabolism to the beta-positions or the methyl groups, potentially creating reactive metabolites.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 415852, 1-Benzyl-4-aminopiperidine. Retrieved February 14, 2026 from [Link]

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12265, 2,5-Dimethylpyrrole. Retrieved February 14, 2026 from [Link]

-

Amarnath, V., et al. (1991). Mechanism of the Paal-Knorr Pyrrole Synthesis.[5][7] Journal of Organic Chemistry.[7] (Mechanistic grounding for Section 3). [Link]

-

ECHA (European Chemicals Agency). Registration Dossier for substituted pyrroles. (General toxicity class grounding). [Link]

Disclaimer: This document is a technical guide generated for research purposes. It does not replace an official manufacturer-issued Safety Data Sheet (SDS) required for regulatory compliance in industrial settings.

Sources

- 1. fishersci.com [fishersci.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. fishersci.com [fishersci.com]

- 4. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. 2,5-Dimethylpyrrole | C6H9N | CID 12265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 1-Benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine via Paal-Knorr Condensation

[1]

Executive Summary

This application note details the synthesis of 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine , a pharmacologically relevant scaffold often utilized in the development of antihistamines, antipsychotics, and sigma receptor ligands.[1] The protocol employs the Paal-Knorr pyrrole synthesis , a robust cyclocondensation of a 1,4-diketone with a primary amine.[2][3][4]

We present two validated methodologies:

-

Method A (Bench Standard): A thermal condensation using azeotropic water removal, ideal for gram-scale synthesis.

-

Method B (High-Throughput): A microwave-assisted protocol for rapid library generation.[1]

Key Technical Insight: The presence of the basic tertiary amine in the piperidine ring requires specific workup modifications compared to standard neutral pyrrole syntheses to prevent product loss during acidic washes.

Mechanistic Principles & Causality[1]

The Paal-Knorr reaction transforms a 1,4-dicarbonyl compound and a primary amine into a pyrrole.[1][2][3][4][5][6] For this specific substrate, the reaction is driven by the nucleophilicity of the exocyclic primary amine on the 4-amino-1-benzylpiperidine.[1]

Reaction Pathway

The mechanism proceeds through a step-wise condensation. The rate-determining step is typically the cyclization of the hemiaminal intermediate or the final dehydration, depending on pH and steric factors.

Figure 1: Mechanistic flow of the Paal-Knorr condensation.[1][5] The formation of the aromatic pyrrole ring provides the thermodynamic driving force.

Critical Material Attributes (CMAs)

| Component | Role | Critical Attribute | Impact on Quality |

| 4-Amino-1-benzylpiperidine | Amine Source | Purity >97% | Impurities (e.g., secondary amines) will not react to form pyrroles, complicating purification. |

| 2,5-Hexanedione | Carbonyl Source | Colorless/Light Yellow | Turns brown/polymerizes upon aging.[1][7] Distill if dark to prevent tar formation. |

| p-Toluenesulfonic Acid | Catalyst | Monohydrate | Drives the dehydration steps.[1] |

| Toluene | Solvent (Method A) | Anhydrous | Essential for azeotropic removal of water via Dean-Stark.[1] |

Experimental Protocols

Safety Warning

2,5-Hexanedione is a known neurotoxin (associated with axonal neuropathy). Handle in a fume hood with nitrile gloves. 4-Amino-1-benzylpiperidine is an irritant and harmful if swallowed.[1]

Method A: Thermal Condensation (Azeotropic Reflux)

Recommended for scale-up (>1g) and highest purity.[1]

Materials

-

4-Amino-1-benzylpiperidine: 1.90 g (10.0 mmol)[1]

-

2,5-Hexanedione: 1.25 g (11.0 mmol, 1.1 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TsOH): 190 mg (1.0 mmol, 10 mol%)[1]

-

Toluene: 20 mL[1]

Protocol

-

Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 4-amino-1-benzylpiperidine, 2,5-hexanedione, p-TsOH, and toluene to the RBF.

-

Reflux: Heat the mixture to reflux (oil bath ~120°C). Stir vigorously.

-

Monitoring: Maintain reflux for 4–6 hours. Monitor water collection in the Dean-Stark trap.

-

Checkpoint: Reaction is complete when water evolution ceases and TLC (DCM/MeOH 9:1) shows consumption of the starting amine (Rf ~0.2) and appearance of a highly non-polar spot (Rf ~0.8).

-

-

Workup:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (30 mL).

-

Wash 1: Saturated NaHCO₃ (2 x 20 mL) to neutralize the catalyst.

-

Wash 2: Water (2 x 20 mL) to remove excess 2,5-hexanedione.

-

Wash 3: Brine (20 mL).

-

Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: The crude material is often pure enough (>95%). If necessary, purify via flash column chromatography (SiO₂, Gradient: 100% Hexanes → 20% EtOAc/Hexanes).

Method B: Microwave-Assisted Synthesis

Recommended for library synthesis and rapid optimization.[1]

Materials

-

4-Amino-1-benzylpiperidine: 190 mg (1.0 mmol)[1]

-

2,5-Hexanedione: 125 mg (1.1 mmol)[1]

-

Acetic Acid (Glacial): 0.5 mL (Solvent/Catalyst)

Protocol

Purification & Characterization Logic

Purification Workflow

Unlike standard pyrroles, the product contains a basic piperidine nitrogen. Do not wash the organic product layer with strong acid (e.g., 1M HCl), as the product will protonate and extract into the aqueous waste.

Figure 2: Purification workflow emphasizing the removal of water-soluble impurities while retaining the basic product in the organic phase.[1]

Characterization Data

The formation of the pyrrole ring is best confirmed by ¹H NMR .

| Signal Region | Chemical Shift (δ) | Multiplicity | Interpretation |

| Pyrrole CH | 5.75 – 5.85 ppm | Singlet (2H) | Characteristic aromatic protons of the 2,5-dimethylpyrrole ring.[1] |

| Benzyl CH₂ | 3.50 – 3.60 ppm | Singlet (2H) | Benzylic protons (confirms N-benzyl group intact).[1] |

| Pyrrole-CH₃ | 2.20 – 2.30 ppm | Singlet (6H) | Two methyl groups on the pyrrole ring.[1] |

| Piperidine CH | 3.90 – 4.10 ppm | Multiplet (1H) | Methine proton at the 4-position (attached to pyrrole).[1] |

Mass Spectrometry (ESI+): Expect [M+H]⁺ = 269.2.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Black Tar | Polymerization of 2,5-hexanedione. | Distill 2,5-hexanedione prior to use.[1] Ensure inert atmosphere (N₂). |

| Incomplete Conversion | Water accumulation in reaction. | Method A: Ensure Dean-Stark is functioning.[1] Method B: Increase temp to 140°C or time to 20 min. |

| Product in Aqueous Layer | Acidic workup used.[6][11] | The piperidine nitrogen is basic (pKa ~9-10).[1] Keep aqueous washes neutral or basic (pH > 10). |

| Emulsion during Workup | Amphiphilic nature of product. | Add solid NaCl to saturate the aqueous layer; filter through Celite if solids are present. |

References

-

Amarnath, V., et al. (1991).[6] "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry, 56(24), 6924–6931. Link

-

Paal, C. (1884).[3][6] "Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters." Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767. Link

-

Knorr, L. (1884).[3][6][12] "Synthese von Pyrrolderivaten."[2][3][4][6][8][12][13] Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642. Link

-

Banik, B. K., et al. (2000). "Microwave-Assisted Rapid and Simplified Synthesis of N-Substituted Pyrroles." Tetrahedron Letters, 41(34), 6551–6554. Link

-

PubChem Compound Summary. (2023). "4-Amino-1-benzylpiperidine."[1][14][15][16] National Center for Biotechnology Information. Link

Sources

- 1. guidechem.com [guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 8. rgmcet.edu.in [rgmcet.edu.in]

- 9. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bcc.bas.bg [bcc.bas.bg]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. scribd.com [scribd.com]

- 13. rsc.org [rsc.org]

- 14. 4-氨基-1-苄基哌啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. asianpubs.org [asianpubs.org]

Application Notes and Protocols for the Synthesis of 1-(1-benzylpiperidin-4-yl)-2,5-dimethyl-1H-pyrrole via Paal-Knorr Condensation

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 1-(1-benzylpiperidin-4-yl)-2,5-dimethyl-1H-pyrrole through the Paal-Knorr pyrrole synthesis. This reaction proceeds via the condensation of 4-amino-1-benzylpiperidine and 2,5-hexanedione. These application notes are intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and methods for product purification and characterization. The inherent value of the pyrrole scaffold in medicinal chemistry and materials science underscores the importance of robust synthetic methodologies for its derivatives.

Introduction: The Paal-Knorr Synthesis in Heterocyclic Chemistry

The Paal-Knorr synthesis, a classic and highly versatile reaction, stands as a cornerstone in the field of heterocyclic chemistry for the construction of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1] The synthesis of pyrroles, specifically, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, often under neutral or mildly acidic conditions.[2][3][4] The operational simplicity and generally high yields make this method a favored approach for accessing the pyrrole core, a privileged structure found in a vast array of pharmaceuticals, natural products, and functional materials.

This application note focuses on the reaction of 4-amino-1-benzylpiperidine with 2,5-hexanedione, a reaction that yields the novel N-substituted pyrrole, 1-(1-benzylpiperidin-4-yl)-2,5-dimethyl-1H-pyrrole. The benzylpiperidine moiety is a common feature in centrally active pharmaceuticals, and its incorporation into a pyrrole structure could lead to new chemical entities with interesting pharmacological profiles.

Reaction Mechanism: A Stepwise Look at Pyrrole Formation

The Paal-Knorr pyrrole synthesis proceeds through a well-established mechanism involving the formation of a hemiaminal intermediate followed by cyclization and dehydration.[1] The reaction between 4-amino-1-benzylpiperidine and 2,5-hexanedione is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the dione. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.

The key steps of the mechanism are as follows:

-

Nucleophilic Attack: The primary amine of 4-amino-1-benzylpiperidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of 2,5-hexanedione.

-

Hemiaminal Formation: This initial attack forms a transient hemiaminal intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the hemiaminal then attacks the second carbonyl group within the same molecule, leading to a cyclic intermediate.

-